Quinoxaline, 2,6-dimethyl-
Overview
Description
Quinoxaline, 2,6-dimethyl- is a derivative of quinoxaline, a bicyclic aromatic heterocyclic compound. Quinoxalines are known for their benzene ring fused with a pyrazine ring, making them part of the benzopyrazine family. These compounds have garnered significant attention due to their potential biological and pharmaceutical properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 2,6-dimethyl- typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds. One common method is the reaction of 2,6-dimethyl-1,2-diaminobenzene with glyoxal under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing agents.
Substitution: Halogenation can be achieved using halogens or N-halosuccinimides under acidic conditions
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated quinoxalines and other substituted derivatives
Scientific Research Applications
Quinoxaline, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives exhibit significant antimicrobial and antiviral activities, making them valuable in the development of new antibiotics and antiviral agents.
Medicine: These compounds are investigated for their anticancer properties and potential use in chemotherapy.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and as intermediates in organic synthesis
Mechanism of Action
The mechanism of action of quinoxaline, 2,6-dimethyl- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process. In anticancer applications, quinoxaline derivatives can inhibit specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with a benzene ring fused to a pyridine ring.
Quinazoline: Contains a benzene ring fused to a pyrimidine ring.
Cinnoline: Features a benzene ring fused to a pyridazine ring.
Phthalazine: Comprises a benzene ring fused to a pyridazine ring
Uniqueness: Quinoxaline, 2,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its 2,6-dimethyl substitution enhances its stability and reactivity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2,6-dimethylquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-9-10(5-7)11-6-8(2)12-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQSYPXEUMFRPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209654 | |
Record name | Quinoxaline, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60814-29-1 | |
Record name | Quinoxaline, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060814291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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